molecular formula C20H26BF4I B1626420 Bis(4-tert-butylphenyl)iodanium tetrafluoroborate CAS No. 62051-09-6

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate

Cat. No.: B1626420
CAS No.: 62051-09-6
M. Wt: 480.1 g/mol
InChI Key: PSKMZBCKONKVNP-UHFFFAOYSA-N
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Description

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate is an organoiodine compound with the molecular formula C20H26BF4I. It is a white to almost white crystalline powder, known for its use as a photoinitiator in various chemical reactions. This compound is particularly valued for its ability to generate reactive intermediates under light exposure, making it useful in polymer chemistry and other fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate can be synthesized through the reaction of 4-tert-butylphenyl iodide with a suitable oxidizing agent in the presence of tetrafluoroboric acid. The reaction typically involves the following steps:

    Oxidation: 4-tert-butylphenyl iodide is oxidized using an oxidizing agent such as hydrogen peroxide or peracetic acid.

    Formation of Iodonium Salt: The oxidized product is then reacted with tetrafluoroboric acid to form the iodonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Substitution: It participates in substitution reactions where the iodonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation Reactions: Common reagents include hydrogen peroxide and peracetic acid. The reactions are typically carried out under mild conditions to prevent decomposition.

    Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols are commonly used. These reactions often require the presence of a base to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amine-substituted product, while reaction with an alcohol would yield an ether.

Scientific Research Applications

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a photoinitiator in polymerization reactions, enabling the formation of polymers under light exposure.

    Biology: It is employed in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals.

    Medicine: Its ability to generate reactive intermediates makes it useful in the synthesis of complex drug molecules.

    Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.

Comparison with Similar Compounds

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate is unique compared to other similar compounds due to its high efficiency as a photoinitiator and its ability to generate both radical and cationic intermediates. Similar compounds include:

    Bis(pyridine)iodonium tetrafluoroborate: Known for its use as a mild iodinating and oxidizing reagent.

    Bis(4-bromophenyl)iodonium triflate: Used in similar applications but with different reactivity profiles.

    Bis(4-fluorophenyl)iodonium triflate: Another photoinitiator with distinct properties.

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.BF4/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKMZBCKONKVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546247
Record name Bis(4-tert-butylphenyl)iodanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62051-09-6
Record name Bis(4-tert-butylphenyl)iodanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-tert-butylphenyl)iodonium Tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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